molecular formula C8H8ClN3 B6148322 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 167371-39-3

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6148322
CAS No.: 167371-39-3
M. Wt: 181.6
InChI Key:
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Description

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-4-carbaldehyde with 2-chloro-3,3-dimethylacrylonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of the chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 7-position enhances its potential for substitution reactions, while the ethyl group at the 5-position contributes to its overall stability and electronic properties .

Properties

CAS No.

167371-39-3

Molecular Formula

C8H8ClN3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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